Benzenepropanoic acid, 4-(tetradecyloxy)-
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Overview
Description
Benzenepropanoic acid, 4-(tetradecyloxy)- is an organic compound with the molecular formula C23H38O3 It is characterized by a benzene ring substituted with a propanoic acid group and a tetradecyloxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 4-(tetradecyloxy)- typically involves the esterification of 4-hydroxybenzoic acid with tetradecanol under acidic conditions. The reaction is catalyzed by sulfuric acid or another strong acid, and the mixture is heated to facilitate the esterification process. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of benzenepropanoic acid, 4-(tetradecyloxy)- follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzenepropanoic acid, 4-(tetradecyloxy)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.
Scientific Research Applications
Benzenepropanoic acid, 4-(tetradecyloxy)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzenepropanoic acid, 4-(tetradecyloxy)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter membrane permeability, and interact with cellular receptors. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.
Comparison with Similar Compounds
- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
- Benzenepropanoic acid, 4-(decyloxy)-
- Benzenepropanoic acid, 4-(octadecyloxy)-
Comparison: Benzenepropanoic acid, 4-(tetradecyloxy)- is unique due to its specific tetradecyloxy chain, which imparts distinct physical and chemical properties. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different solubility, reactivity, and biological activity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
65686-14-8 |
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Molecular Formula |
C23H38O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-(4-tetradecoxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-26-22-17-14-21(15-18-22)16-19-23(24)25/h14-15,17-18H,2-13,16,19-20H2,1H3,(H,24,25) |
InChI Key |
ICQMIQQAHAIYAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)CCC(=O)O |
Origin of Product |
United States |
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